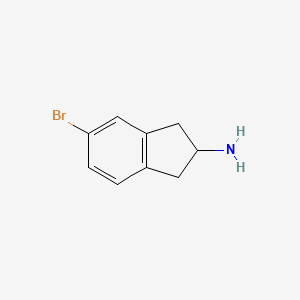

5-bromo-2,3-dihydro-1H-inden-2-amine

Beschreibung

Historical Context and Evolution of Inden-2-amine Chemistry

The exploration of synthetic aminoindanes began with therapeutic intentions. Initially, these compounds were developed in the context of creating anti-Parkinsonian drugs. frontiersin.orgnih.govresearchgate.netwikipedia.org Their structural similarity to dopamine (B1211576) and other monoamine neurotransmitters made them candidates for modulating neurological pathways. Subsequently, their potential as tools in psychotherapy was also investigated. frontiersin.orgnih.govresearchgate.netwikipedia.org

Over time, the applications of inden-2-amine derivatives have expanded significantly. The evolution of synthetic methodologies has allowed for the creation of a diverse library of analogs, each with potentially unique pharmacological profiles. Unfortunately, this has also led to the emergence of some aminoindane derivatives as recreational drugs, which has prompted legislative action in several countries. wikipedia.org

Significance of Halogenated Inden-2-amine Structures in Organic Chemistry

The introduction of halogen atoms, such as bromine, into the inden-2-amine scaffold is a strategic move in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. The bromine substituent in 5-bromo-2,3-dihydro-1H-inden-2-amine, for instance, enhances its reactivity, allowing it to participate in a wider range of chemical reactions for the synthesis of more complex molecules. chemimpex.com This strategic placement of a halogen atom can lead to compounds with improved potency and selectivity for their intended biological targets.

Overview of Academic Research Areas Involving this compound

This compound serves as a crucial intermediate in several areas of academic and industrial research. Its applications are primarily centered on the development of novel therapeutic agents.

The hydrobromide salt of this compound is particularly noted for its utility as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com This is in line with the historical development of the broader aminoindane class for such conditions. frontiersin.orgnih.govresearchgate.netwikipedia.org

Furthermore, research into obesity-related metabolic diseases has utilized the precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, highlighting the potential of this chemical family in addressing metabolic disorders. medchemexpress.com The conversion of this ketone to the corresponding amine allows for further chemical exploration.

A significant area of investigation for derivatives of the closely related 2,3-dihydro-1H-inden-1-amine scaffold is in the development of selective monoamine oxidase B (MAO-B) inhibitors. nih.gov Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. The inden-1-amine scaffold has been shown to be a promising template for achieving potent and selective inhibition of this enzyme. nih.gov While this research focuses on the 1-amine isomer, it underscores the potential of the bromo-inden-amine framework in neurodegenerative disease research.

The versatility of this compound also extends to materials science, where it can be used in the formulation of specialized polymers and coatings. chemimpex.com

Below is a table summarizing the key research applications and the roles of the specified inden-2-amine derivatives:

| Compound Name | Role in Research |

| This compound hydrobromide | Key intermediate in pharmaceutical synthesis, particularly for neurological disorders. |

| 5-bromo-2,3-dihydro-1H-inden-1-one | Intermediate used in research for obesity-related metabolic diseases. |

| 2,3-dihydro-1H-inden-1-amine derivatives | Investigated as selective monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAVYCTUVYJSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461613 | |

| Record name | 5-BROMO-INDAN-2-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-88-6 | |

| Record name | 5-BROMO-INDAN-2-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2,3 Dihydro 1h Inden 2 Amine

General Synthetic Routes to 5-Bromo-2,3-dihydro-1H-inden-2-amine

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available indane precursors. The most logical and convergent strategies involve the initial formation of a 5-bromo-indan-2-one intermediate, which then undergoes amination. This approach allows for the precise installation of the bromine and amine functionalities at the desired positions.

A common synthetic pathway begins with 2-indanone (B58226). This starting material undergoes electrophilic bromination on the aromatic ring to yield 5-bromo-2,3-dihydro-1H-inden-2-one. This key intermediate is then converted to the target primary amine, most commonly via reductive amination or through the reduction of an oxime derivative.

The regioselective introduction of a bromine atom at the C-5 position of the indane nucleus is a critical step. This is an electrophilic aromatic substitution reaction, where the reactivity and directing effects of the indane ring system guide the position of the incoming electrophile. fiveable.me The bicyclic alkyl structure of the indane ring is an activating, ortho-, para-directing group. Therefore, direct bromination of 2,3-dihydro-1H-indene or its derivatives tends to favor substitution at the 4- and 6-positions (ortho) and the 5-position (para).

To achieve selective bromination at the 5-position, a Lewis acid catalyst is typically employed to polarize the bromine molecule, creating a potent electrophile (formally Br⁺). pressbooks.publibretexts.org Common reagents for this transformation include molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). pressbooks.pub An alternative method involves using N-Bromosuccinimide (NBS) often in the presence of a catalytic amount of acid, which can generate the electrophilic bromine species in situ. youtube.com

Table 1: Comparison of Bromination Conditions for Aromatic Rings

| Reagent System | Catalyst | Typical Solvent | Key Features |

| Br₂ | FeBr₃ | Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄) | Classic, highly effective method for aromatic bromination. The catalyst polarizes Br₂ to increase its electrophilicity. pressbooks.pub |

| Br₂ | AlCl₃ | Dichloromethane (CH₂Cl₂), Nitrobenzene | Strong Lewis acid catalyst, effective but can sometimes lead to side reactions or rearrangements. |

| NBS | H⁺ (e.g., H₂SO₄, HCl) | Acetonitrile (B52724) (MeCN), Acetic Acid | Milder source of electrophilic bromine, easier to handle than Br₂. Acid catalyst protonates NBS to activate it. youtube.com |

| Br₂ | Acetic Acid | Acetic Acid | Can serve as both solvent and mild catalyst, promoting bromination without a strong Lewis acid. youtube.com |

With the 5-bromo-2,3-dihydro-1H-inden-2-one intermediate in hand, the subsequent step is the introduction of the amine group at the C-2 position.

Reductive Amination: This is one of the most direct and widely used methods for converting ketones to amines. wikipedia.org The reaction involves treating the ketone with an ammonia (B1221849) source (such as ammonia, ammonium (B1175870) acetate, or ammonium chloride) to form an intermediate imine in situ, which is then immediately reduced to the primary amine. wikipedia.org To prevent the reduction of the starting ketone, selective reducing agents that preferentially reduce the protonated imine intermediate are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose due to their mild nature and tolerance of various functional groups. organic-chemistry.org Direct catalytic hydrogenation over a metal catalyst is also a viable one-pot method. wikipedia.org

Oxime Formation and Reduction: An alternative two-step approach involves the conversion of the ketone to an oxime, followed by reduction. 5-Bromo-2,3-dihydro-1H-inden-2-one can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 5-bromo-2,3-dihydro-1H-inden-2-one oxime. This oxime can then be reduced to the target primary amine. acs.org This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or with reducing agents such as sodium in ethanol. acs.org This strategy has been successfully applied in the synthesis of the isomeric 5-bromo-1-aminoindane. google.com

Table 2: Comparison of Amination Methods for Ketones

| Method | Key Reagents | Intermediate | Key Features |

| Direct Reductive Amination | NH₃/NH₄⁺ source, NaBH(OAc)₃ or NaBH₃CN | Imine | A one-pot procedure that is efficient and high-yielding. NaBH(OAc)₃ is often preferred due to its lower toxicity compared to cyanide-based reagents. organic-chemistry.org |

| Catalytic Reductive Amination | NH₃, H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Imine | Can be performed as a one-pot reaction and avoids the use of hydride reagents, which can be advantageous for large-scale synthesis. wikipedia.org |

| Oxime Reduction | 1. NH₂OH·HCl, Base2. Reducing Agent (e.g., H₂/Pd/C, Na/EtOH) | Oxime | A reliable two-step method. The oxime intermediate is typically stable and can be isolated and purified before reduction. acs.orggoogle.com |

Stereoselective Synthesis of Enantiopure this compound

The C-2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. Stereoselective synthesis can be achieved either by separating the enantiomers from a racemic mixture (resolution) or by using asymmetric methods to generate the desired enantiomer directly.

Chiral resolution is a classical and robust method for obtaining enantiopure amines. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. Once the desired diastereomeric salt is isolated in pure form, treatment with a base liberates the enantiomerically pure amine.

Commonly used resolving agents for amines include derivatives of tartaric acid (e.g., di-p-toluoyl-L-tartaric acid) or mandelic acid. google.comiucr.org The successful resolution of a related compound, (S)-4-cyano-1-aminoindane, using di-p-toluoyl-L-tartaric acid highlights the applicability of this method to the indane scaffold. iucr.org Similarly, D-mandelic acid has been effectively used to resolve the isomeric 5-bromo-1-aminoindane. google.com

Modern synthetic chemistry increasingly relies on asymmetric catalysis to directly produce single enantiomers, avoiding the material loss inherent in classical resolution.

Biocatalytic Reductive Amination: Enzymes offer unparalleled stereoselectivity for the synthesis of chiral amines. Imine reductases (IREDs) and transaminases (ω-TAs) are particularly powerful biocatalysts for converting ketones to chiral amines. nih.govresearchgate.net An IRED, in the presence of a nicotinamide (B372718) cofactor (NAD(P)H), can asymmetrically reduce the imine formed in situ from 5-bromo-2,3-dihydro-1H-inden-2-one and an amine source. nih.gov Alternatively, a transaminase can directly convert the ketone to the chiral amine using an amine donor, such as isopropylamine, in a process known as asymmetric reductive amination. researchgate.net These enzymatic reactions are typically run in aqueous media under mild conditions and can provide access to the desired amine with very high enantiomeric excess (e.e.).

Asymmetric Transfer Hydrogenation: Chiral metal complexes can also catalyze the asymmetric reduction of imines. In this approach, the pre-formed or in situ-generated imine of 5-bromo-2,3-dihydro-1H-inden-2-one is reduced using a hydrogen donor (like formic acid or isopropanol) in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium. This method, known as asymmetric transfer hydrogenation, can produce chiral amines with high enantioselectivity. acs.org

Table 3: Overview of Asymmetric Synthesis Approaches for Chiral Amines

| Method | Catalyst Type | Key Features | Potential Outcome |

| Chiral Resolution | Chiral Acid (e.g., D-Mandelic Acid) | Robust, classical method based on separating diastereomeric salts by crystallization. google.com | High enantiomeric purity, but theoretical max yield is 50% per enantiomer. |

| Biocatalytic Reductive Amination | Imine Reductase (IRED) or Transaminase (TA) | High stereoselectivity, operates in water under mild conditions, environmentally friendly. nih.govresearchgate.net | Very high e.e. (>99%) is often achievable. |

| Asymmetric Transfer Hydrogenation | Chiral Metal Complex (e.g., Ru, Rh) | Catalytic in metal, high turnover numbers, broad substrate scope. acs.org | High e.e. and chemical yield. |

Green Chemistry Principles and Optimization in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and increase efficiency. rsc.org

Key areas for optimization include:

Atom Economy: One-pot reactions like direct reductive amination have a higher atom economy than multi-step sequences that involve protection/deprotection or the creation of activated intermediates. rsc.orgacs.org Classical amine syntheses like the Gabriel method generate stoichiometric amounts of waste and have poor atom economy. rsc.org

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. This applies to the Lewis acid-catalyzed bromination, the metal-catalyzed hydrogenation of oximes or imines, and especially to enzymatic and asymmetric metal-catalyzed methods, which use very small amounts of catalyst to generate large quantities of product. sciepub.comacs.org

Process Efficiency: Combining reaction steps into one-pot or tandem processes, such as direct reductive amination, reduces the need for intermediate isolation and purification steps, thereby saving solvents, energy, and reducing waste generation. wikipedia.org Biocatalytic methods, which often proceed under mild temperatures and pressures, also contribute to energy efficiency. acs.org

By thoughtfully selecting reagents and reaction pathways, the synthesis of this compound can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.

Industrial-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several critical factors to ensure the process is efficient, cost-effective, safe, and scalable. The likely synthetic route proceeds via the formation of 2-indanone, its subsequent bromination to 5-bromo-2-indanone, and finally, conversion to the target amine.

Key Considerations for Industrial Production:

Raw Material Sourcing and Cost: The economic viability of the entire process is heavily dependent on the cost and availability of starting materials. For large-scale production, sourcing bulk quantities of precursors to 2-indanone, as well as the brominating and aminating agents, at a competitive price is paramount.

Process Optimization and Control: Each step of the synthesis must be optimized for an industrial setting. This includes maximizing yield and purity while minimizing reaction times and energy consumption. Key parameters such as temperature, pressure, reaction stoichiometry, and catalyst loading must be tightly controlled using automated process control systems. In-process monitoring, for instance, using techniques like High-Performance Liquid Chromatography (HPLC), is crucial to track the reaction progress and the formation of any impurities. acs.org

Reactor and Equipment Selection: The choice of reactors and ancillary equipment is critical. Glass-lined or stainless steel reactors would be suitable for handling the corrosive reagents often used in bromination and amination reactions. For steps involving hydrogenation, specialized high-pressure reactors are necessary. google.com The scale of the equipment must be chosen to accommodate the desired production volume.

Work-up and Purification: Laboratory purification methods like column chromatography are generally not feasible for large-scale production. Instead, industrial processes would rely on techniques such as extraction, distillation, and crystallization. google.comgoogle.com For instance, the final product, this compound, could be isolated and purified by crystallization of its salt form, which often improves purity and handling characteristics.

Solvent and Catalyst Recovery: To enhance the economic and environmental profile of the synthesis, the recovery and recycling of solvents and catalysts are essential. For example, in a catalytic reduction step, the catalyst would be recovered by filtration and reused in subsequent batches. Solvents would be recovered through distillation.

Safety and Environmental Compliance: Handling hazardous materials like bromine or performing high-pressure hydrogenations on an industrial scale poses significant safety risks. google.com Robust safety protocols, including dedicated handling procedures, emergency response plans, and appropriate personal protective equipment, are mandatory. The process must also comply with environmental regulations regarding waste disposal and emissions.

A plausible industrial-scale synthesis could be a multi-step process, as detailed in the table below, which outlines the key transformations and associated industrial considerations.

Interactive Data Table: Proposed Industrial Synthesis of this compound

| Synthetic Step | Reaction | Key Reagents | Industrial-Scale Considerations | Potential Yield |

| 1. Indanone Formation | Synthesis of 2-Indanone | Precursors like indene (B144670) or 3-phenyl-2-propanoic acid derivatives. unodc.org | Continuous flow or batch processing. Optimization of catalyst and reaction conditions for high throughput. | >90% |

| 2. Bromination | 2-Indanone → 5-Bromo-2-indanone | Bromine, N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or sulfuric acid. orgsyn.org | Use of a brominating agent that is cost-effective and safe to handle in bulk. Control of reaction temperature to ensure regioselectivity and prevent polybromination. | 85-95% |

| 3. Amination | 5-Bromo-2-indanone → this compound | Typically via reductive amination (e.g., using ammonia and a reducing agent like H₂/catalyst or sodium borohydride) or reduction of the corresponding oxime. acs.orggoogle.comnih.gov | For catalytic hydrogenation, high-pressure reactors and careful handling of flammable hydrogen gas are necessary. google.com Optimization of catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (pressure, temperature) is critical for yield and purity. google.com | 70-85% |

The synthesis of the parent compound, 2-aminoindan (B1194107), has been reported through various methods, including the isomerization of tetrahydroisoquinoline in the presence of a solid acid catalyst, which could be adapted for continuous manufacturing. google.com Another common route involves the reduction of 2-indanone oxime. acs.orgnih.gov For the synthesis of the target molecule, the bromination step is crucial. The bromination of aromatic amines and related structures can be achieved with good regioselectivity using reagents like N-bromosuccinimide. orgsyn.orgchemicalbook.com

Ultimately, a successful industrial-scale synthesis of this compound would likely involve a streamlined, multi-step process in a dedicated manufacturing facility, with a strong emphasis on process control, safety, and economic efficiency.

Chemical Reactivity and Transformations of 5 Bromo 2,3 Dihydro 1h Inden 2 Amine

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine functionality in 5-bromo-2,3-dihydro-1H-inden-2-amine is a key reactive center, behaving as a potent nucleophile. This characteristic allows it to readily participate in a variety of substitution reactions to form more complex derivatives.

Key reactions involving the amine group include:

Acylation: The amine reacts efficiently with acylating agents such as acid chlorides and acid anhydrides. This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, yields stable amide derivatives. This transformation is fundamental for introducing a wide array of functional groups and is often used as a protecting strategy for the amine during subsequent reactions on the aromatic ring.

Reductive Amination (Reductive Alkylation): A versatile and controlled method for preparing secondary and tertiary amines from the primary amine is reductive amination. nih.govhamptonresearch.com This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate. The subsequent reduction of this imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), furnishes the N-alkylated product. hamptonresearch.com This method avoids the common issue of over-alkylation that can occur with direct alkylation using alkyl halides.

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Inert solvent, often with a base (e.g., pyridine) |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'-CO-R''), Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Slightly acidic to neutral pH, typically in an alcohol solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aqueous base or pyridine |

Electrophilic Aromatic Substitution on the Brominated Indene (B144670) Core

The benzene (B151609) ring of the indene core is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.comyoutube.com The outcome of these reactions is dictated by the directing effects of the existing substituents: the bromine atom at the C-5 position and the fused alkyl ring system.

Directing Effects: The bromine atom is a deactivating substituent due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance. It directs incoming electrophiles primarily to the C-4 and C-6 positions. The fused alkyl ring is an activating group and also an ortho, para-director, reinforcing substitution at the C-4 position and also directing to the C-7 position. Under the strongly acidic conditions required for many EAS reactions (e.g., nitration), the amine group becomes protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director relative to its position on the aliphatic ring, which would influence the aromatic system to favor substitution at the C-6 position. The interplay of these effects determines the regioselectivity of the substitution.

Common EAS reactions include:

Halogenation: Introduction of a second halogen (e.g., Cl or Br) onto the aromatic ring, which requires a Lewis acid catalyst like FeCl₃ or FeBr₃. lumenlearning.comlibretexts.orglibretexts.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. libretexts.org Subsequent reduction of the nitro group can provide an additional amino group on the aromatic ring. nih.gov

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). libretexts.org

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Atom

The carbon-bromine bond on the aromatic ring is an ideal handle for modern metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools in organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. wikipedia.org It is a highly robust and functional-group-tolerant method for creating new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, enabling the synthesis of biaryl compounds or the introduction of alkyl or alkenyl groups. mdpi.comnih.gov The reaction is compatible with unprotected amine groups, although protection via acylation is sometimes employed. mdpi.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation provides direct access to a diverse range of N-aryl derivatives that are difficult to synthesize using classical methods. princeton.edu The choice of palladium catalyst, ligand (e.g., X-Phos), and base is critical for achieving high yields, especially with challenging substrates. beilstein-journals.org

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | C-C | 5-Aryl- or 5-Alkyl-2,3-dihydro-1H-inden-2-amine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Base (e.g., NaOtBu, Cs₂CO₃) | C-N | N-(5-(2,3-dihydro-1H-inden-2-yl))arylamine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C | 5-Alkynyl-2,3-dihydro-1H-inden-2-amine |

| Heck Coupling | Alkene (CH₂=CHR) | Pd Catalyst, Base | C-C | 5-Alkenyl-2,3-dihydro-1H-inden-2-amine |

Derivatization Strategies for the Amine and Aromatic Moieties

The dual reactivity of this compound allows for diverse derivatization strategies by combining the reactions described above. Synthetic routes can be designed to modify one part of the molecule while preserving the other for subsequent transformations.

For example, a common strategy involves protecting the amine group via acylation. The resulting amide is stable to the conditions of many cross-coupling reactions. Following a Suzuki or Buchwald-Hartwig reaction at the C-5 position, the protecting group can be removed by hydrolysis to regenerate the free amine, now on a more complex molecular scaffold. mdpi.com This stepwise approach enables the synthesis of libraries of compounds with variations at both the amine and the aromatic ring.

Alternatively, modifications can first be made to the aromatic ring. For instance, a Suzuki coupling could introduce a new aryl substituent at the C-5 position. The amine group of the resulting product could then be functionalized via reductive amination to introduce various alkyl groups. This flexibility is crucial in fields like medicinal chemistry, where systematic structural modifications are used to optimize biological activity. Studies on 2-aminoindan (B1194107) derivatives have explored how substitutions on the aromatic ring (e.g., methoxy (B1213986) or methylenedioxy groups) and on the amine nitrogen influence their pharmacological profiles. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2,3 Dihydro 1h Inden 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-bromo-2,3-dihydro-1H-inden-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm. The bromine substitution on the benzene (B151609) ring influences the splitting pattern and chemical shifts of the remaining aromatic protons. The aliphatic protons of the indane ring system, specifically the methylene (B1212753) (CH₂) and methine (CH) protons, would resonate in the upfield region, generally between 2.5 and 4.0 ppm. The proton on the carbon bearing the amine group (C2-H) would likely appear as a multiplet, with its chemical shift influenced by the amine group. The protons of the primary amine (-NH₂) may appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net Aromatic carbons typically resonate in the 110-150 ppm range. researchgate.netupi.edu The carbon atom bonded to the bromine (C-Br) would have a chemical shift in the lower end of this aromatic region, approximately 115-125 ppm. The other aromatic carbons will show distinct signals based on their position relative to the bromine and the fused cyclopentyl ring. The aliphatic carbons (C1, C2, and C3) will appear in the upfield region. The carbon bearing the amino group (C2) is expected around 40-50 ppm, while the methylene carbons (C1 and C3) would be in a similar or slightly downfield region due to the influence of the aromatic ring. drugbank.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

For derivatives, such as N-acetylated this compound, additional signals corresponding to the acetyl group would be observed, typically a sharp singlet around 2.0 ppm for the methyl protons in ¹H NMR and signals around 23 ppm (methyl) and 170 ppm (carbonyl) in ¹³C NMR.

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands.

The primary amine group (-NH₂) gives rise to several distinct vibrations. Typically, two bands are observed for the N-H stretching vibration in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. beilstein-journals.orgdocbrown.info An N-H bending (scissoring) vibration is expected between 1580 and 1650 cm⁻¹. docbrown.info A broad N-H wagging band may also be seen in the 665-910 cm⁻¹ region. docbrown.info

The aromatic part of the molecule will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. nih.gov The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 650-1000 cm⁻¹ range. nih.gov

The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range. docbrown.info The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, generally between 500 and 600 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-Br stretch are typically strong and easily identifiable.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would be particularly informative.

The molecular ion peak (M⁺) would be observed and is expected to exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. researchgate.netrsc.org This results in two peaks of almost equal intensity for any bromine-containing fragment, an M⁺ peak and an M+2 peak.

The fragmentation of aminoindanes is well-documented. chemicalbook.combldpharm.com A common fragmentation pathway is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would result in the loss of a hydrogen atom or, more significantly, the cleavage of the indane ring. The primary fragmentation for 2-aminoindanes involves the cleavage of the C1-C2 or C2-C3 bond, leading to the formation of a stable iminium cation. Other characteristic fragments for aminoindanes include ions at m/z 115-117 (indane/indene (B144670) ions), m/z 91 (tropylium ion), and further fragmentation to phenyl (m/z 77), cyclopentadienyl (B1206354) (m/z 65), and cyclopropenyl (m/z 39) ions. chemicalbook.com

Derivatization, for example, by acylation of the amine group, can be used to produce derivatives with more distinctive fragmentation patterns, aiding in structural confirmation. nih.govresearchgate.netnih.gov

| Expected Fragment (m/z) | Proposed Identity | Notes |

| 211/213 | [M]⁺ | Molecular ion, showing the characteristic 1:1 bromine isotope pattern. |

| 132 | [M - Br]⁺ | Loss of the bromine radical. |

| 117 | [C₉H₉]⁺ | Indenyl cation, a common fragment in indane structures. |

| 116 | [C₉H₈]⁺ | Indene radical cation. |

| 115 | [C₉H₇]⁺ | Indene fragment after loss of a hydrogen. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and fragmentation of the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

Aromatic compounds typically exhibit two main absorption bands arising from π → π* transitions. The more intense band, often referred to as the E2-band, usually appears at shorter wavelengths (around 200-220 nm). A second, less intense band with more vibrational fine structure, known as the B-band, is observed at longer wavelengths (around 250-290 nm). wikipedia.org

The presence of the bromine atom and the amino group as substituents on the benzene ring will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The exact position of the λₘₐₓ will depend on the solvent used due to solvatochromic effects. For related aromatic amines and bromo-substituted aromatic compounds, absorptions are typically observed in the 230-250 nm and 270-300 nm regions. For instance, studies on 5-bromo-2-hydroxybenzaldehyde show significant UV absorption. nih.gov

Chromatographic Purification and Purity Assessment Methodologies

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. researchgate.net

For preparative purification, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is often employed. The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve good separation of the desired product from any starting materials or by-products.

For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is a powerful tool for purity assessment. A C18 or C8 column is typically used, with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. beilstein-journals.orgwikipedia.orgmdpi.com Detection is commonly performed using a UV detector, set to a wavelength where the compound absorbs strongly, such as its λₘₐₓ. beilstein-journals.orgwikipedia.org

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification, is also suitable for analyzing volatile aminoindanes. chemicalbook.combldpharm.com Due to the polar nature of the primary amine, which can cause peak tailing, derivatization is often employed to improve chromatographic performance. nih.govresearchgate.netnih.gov Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) convert the amine into a less polar, more volatile derivative, resulting in sharper and more symmetrical peaks. nih.govresearchgate.netnih.gov The choice of GC column is also critical, with various stationary phases available to optimize the separation of different aminoindane isomers and derivatives. chemicalbook.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| GC | Rxi®-1Sil MS, Rxi®-5Sil MS, etc. | Helium (carrier gas) | Separation and identification of aminoindane analogues. | chemicalbook.com |

| HPLC | C18 or C8 | Water/Acetonitrile with acid modifier | Purity assessment and purification. | beilstein-journals.orgmdpi.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Preparative purification. | researchgate.net |

Disclaimer: While this article provides a detailed overview of the analytical techniques used to characterize this compound, specific experimental spectral data for this exact compound is not widely available in the cited literature. The presented data and interpretations are based on established principles of spectroscopy and chromatography, and on data from closely related analogues. For definitive structural confirmation, comparison with a certified reference standard is required.

Computational Chemistry and Cheminformatics in 5 Bromo 2,3 Dihydro 1h Inden 2 Amine Research

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust framework for determining the ground-state electronic structure and optimizing the molecular geometry of chemical compounds. For 5-bromo-2,3-dihydro-1H-inden-2-amine, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to predict its three-dimensional conformation, bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The indan (B1671822) scaffold's puckered five-membered ring allows for different conformations. Studies on the parent compound, 2-aminoindan (B1194107), have identified multiple stable conformers, with the orientation of the amino group (axial vs. equatorial) being a key determinant of stability. The most stable conformer of 2-aminoindan is often stabilized by a weak intramolecular N-H···π hydrogen bond between the amino group and the benzene (B151609) π-electrons. The addition of a bromine atom at the 5-position is expected to influence the electronic distribution and may subtly alter the preferred geometry and the energy landscape of these conformers.

DFT calculations provide optimized geometric parameters that are in good agreement with experimental data where available. nih.gov Below is a table representing plausible DFT-calculated geometric parameters for the most stable conformer of this compound.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.905 |

| C-N | 1.468 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-C (aliphatic) | 1.530 - 1.550 | |

| **Bond Angles (°) ** | C4-C5-Br | 119.5 |

| C6-C5-Br | 119.8 | |

| C1-C2-N | 112.1 | |

| Dihedral Angles (°) | C1-C2-C3-C3a | -25.5 (puckering) |

| C7a-C1-C2-N | 175.0 (N-equatorial like) |

Note: The values in this table are illustrative and based on typical DFT results for similar structures. Actual values would be derived from specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the analogs of this compound, QSAR can be invaluable for predicting the activity of unsynthesized derivatives and prioritizing candidates for synthesis.

A QSAR study involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound in a training set with known biological activity. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model. nih.gov For instance, in the context of dopamine (B1211576) receptor ligands, descriptors like lipophilicity (logP), molecular refractivity, and electronic parameters often play a crucial role. nih.govnih.gov

A hypothetical QSAR model for a series of indan analogs targeting a specific receptor might look like the equation below:

pIC50 = β0 + β1(logP) + β2(Dipole_Moment) + β3(LUMO) + β4(Indicator_Var)

This equation would allow researchers to predict the inhibitory concentration (pIC50) of new analogs based on their calculated descriptor values. The validity of the model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov

Table 2: Hypothetical QSAR Model for Indan-based Dopamine Receptor Ligands

| Descriptor | Description | Coefficient (β) | Contribution |

| logP | Lipophilicity | +0.45 | Positive (higher lipophilicity increases activity) |

| Dipole Moment | Molecular Polarity | -0.21 | Negative (lower polarity is favorable) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.15 | Negative (lower LUMO energy may enhance interaction) |

| Indicator_Var (R-group) | Presence of a specific substituent | +0.80 | Positive (specific group significantly boosts activity) |

| Model Statistics | R² = 0.85, q² = 0.72 |

Note: This table is a representative example of a QSAR model and does not reflect actual experimental data for the title compound.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is critical for predicting the binding mode of this compound to a potential biological target, such as a G-protein coupled receptor or a monoamine transporter. researchgate.netresearchgate.net

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the lowest binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. Studies on para-halogenated amphetamine derivatives show that halogen atoms can participate in specific interactions within the binding pocket, enhancing affinity. researchgate.netnih.gov Docking of amphetamine-like molecules into the dopamine transporter (DAT), for example, has identified key residues like Asp79 and Tyr156 as critical for binding. researchgate.net

For this compound, docking simulations could predict its interaction with a target like the dopamine D2 receptor. The protonated amine would likely form a crucial salt bridge with an acidic residue (e.g., Aspartic acid) in the binding pocket, while the aromatic ring engages in π-π stacking with aromatic residues like Phenylalanine or Tyrosine. The bromine atom could form a halogen bond with a carbonyl oxygen or other electron-rich group.

Table 3: Predicted Interactions of this compound with a Hypothetical Receptor Active Site

| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Predicted Distance (Å) |

| Salt Bridge | Amino Group (-NH3+) | Aspartic Acid (ASP) | 1.9 - 2.5 |

| Hydrogen Bond | Amino Group (-NH3+) | Serine (SER) | 2.8 - 3.2 |

| π-π Stacking | Benzene Ring | Phenylalanine (PHE) | 3.5 - 4.5 |

| Halogen Bond | Bromo Group (-Br) | Leucine (LEU) Carbonyl Oxygen | 3.0 - 3.5 |

| Hydrophobic | Indan Scaffold | Valine (VAL), Isoleucine (ILE) | 3.8 - 5.0 |

Note: This table is illustrative. The specific interacting residues and distances would depend on the actual protein target.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Properties

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and stabilizing interactions like hyperconjugation. nih.govtaylorfrancis.com For this compound, NBO analysis performed on a DFT-optimized geometry can elucidate the intramolecular charge transfer (ICT) phenomena.

The analysis can quantify the natural atomic charges on each atom, revealing the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amino group. Furthermore, NBO theory investigates the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For instance, a significant E(2) value for the interaction between a lone pair on the nitrogen atom (nN) and an antibonding orbital of the aromatic ring (π*C-C) would indicate charge delocalization from the amino group to the ring. nih.gov The lowering of the HOMO-LUMO energy gap is another indicator of ICT and increased molecular reactivity.

Table 4: Illustrative Natural Atomic Charges (e) from NBO Analysis

| Atom | Natural Charge (e) |

| Br | -0.05 |

| N | -0.95 |

| H (on N) | +0.42 |

| C5 (bonded to Br) | +0.08 |

| C2 (bonded to N) | -0.20 |

| Aromatic C (avg) | -0.15 to -0.25 |

Note: These charge values are hypothetical and serve to illustrate the expected trends from an NBO calculation.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools derived from electronic structure calculations that help predict the chemical reactivity of a molecule. researchgate.netsemanticscholar.org

The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual guide to the charge distribution, identifying electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the bromine atom and a highly positive potential around the hydrogens of the protonated amino group, indicating the primary sites for electrostatic interactions.

The Fukui function provides a more quantitative measure of local reactivity. It indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It helps identify the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). semanticscholar.org

Table 5: Hypothetical Fukui Function Indices for Key Atoms

| Atom | Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| N | Amino Group | 0.08 | 0.15 |

| Br | Bromo Group | 0.12 | 0.05 |

| C4 | Aromatic Ring | 0.14 | 0.09 |

| C6 | Aromatic Ring | 0.13 | 0.11 |

Note: This table provides a conceptual representation of Fukui indices. Higher values indicate greater reactivity at that site for the specified type of attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov While DFT is excellent for static, minimum-energy structures, MD simulations allow for the exploration of the conformational landscape of this compound and its stability when interacting with a biological target. nih.govresearchgate.net

Starting from a docked pose, an MD simulation calculates the forces on all atoms and their subsequent motions over a set period (from nanoseconds to microseconds). This allows for the assessment of the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding mode. MD simulations can also reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions. nih.gov

Conformational analysis of 2-aminoindan derivatives has shown that the five-membered ring is flexible and can adopt different puckered conformations. MD simulations can track the transitions between these states and determine their relative populations at physiological temperatures, providing a more realistic picture of the molecule's behavior in a biological environment than static models alone. nih.gov

Biological Activities and Pharmacological Profile of 5 Bromo 2,3 Dihydro 1h Inden 2 Amine Derivatives

Mechanism of Action and Molecular Target Interactions

The pharmacological effects of 5-bromo-2,3-dihydro-1H-inden-2-amine derivatives are underpinned by their specific interactions with biological targets. These interactions are governed by a combination of forces, with hydrogen and halogen bonding playing crucial roles in the affinity and selectivity of these compounds.

Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the binding of ligands to their protein targets. In derivatives of this compound, the amine group is a key hydrogen bond donor, while the bromine atom can act as a hydrogen bond acceptor.

In a closely related structure, 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, the crystal structure reveals the presence of intermolecular N-H⋯O and C-H⋯O hydrogen bonds, which contribute to the formation of a three-dimensional network. nih.gov The amino group's protons are crucial in these interactions. nih.gov Theoretical studies on other brominated compounds, such as 5-Bromo-salicylideneimino-ethylimino-pentan-2-one, have shown that intramolecular hydrogen bonds are significantly influenced by the presence of the bromine atom, suggesting its role in modulating the electronic environment of the molecule and the strength of these bonds. du.ac.ir The parent compound, this compound, is computed to have two hydrogen bond donor sites and one hydrogen bond acceptor site, highlighting its potential for forming multiple hydrogen bond interactions within a receptor's binding pocket. nih.gov

Halogen Bonding Contributions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in this compound derivatives can participate in such interactions, which are increasingly recognized for their importance in drug-receptor binding.

Studies on other brominated heterocyclic compounds, such as 5-bromocytosine (B1215235) derivatives, have demonstrated the formation of C–Br⋯O halogen bonds. mdpi.comnih.gov These interactions, though sometimes weak to moderate, play a significant role in the supramolecular assembly and can be crucial for molecular recognition at a biological target. mdpi.comnih.gov The directionality of halogen bonds can contribute to the high specificity and affinity of a ligand for its receptor. acs.orgacs.org In the context of this compound derivatives, the bromine atom can interact with electron-rich pockets in a protein, such as those containing carbonyl oxygens or aromatic rings (Br⋯π interactions), thereby anchoring the ligand in a specific orientation.

Enzyme Modulation and Receptor Binding Studies

Derivatives of this compound have been primarily investigated for their ability to modulate the activity of enzymes involved in neurotransmitter metabolism and to bind with high affinity to various neurotransmitter receptors.

A significant area of research has been the inhibition of monoamine oxidases (MAO), particularly MAO-B. Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. researchgate.netnih.gov A series of 2-heteroarylidene-1-indanone derivatives, structurally related to the title compound, were found to be potent inhibitors of human MAO-B, with some compounds also showing activity against MAO-A. nih.gov

Furthermore, direct derivatives of 2,3-dihydro-1H-inden-1-amine have been synthesized and identified as potent and selective MAO-B inhibitors. researchgate.netnih.gov For instance, certain derivatives showed MAO-B inhibitory activity comparable to the established drug Selegiline. researchgate.netnih.gov

In addition to enzyme inhibition, these derivatives have been explored for their receptor binding profiles. Bromine-containing indole (B1671886) derivatives have shown significant antidepressant-like effects and bind to several serotonin (B10506) receptor subtypes with high affinity. researchgate.net Specifically, analogs of 5-chloro-2,3-dihydro-1H-inden-1-one have demonstrated high affinity for the 5-HT7 receptor, a target implicated in neuropsychiatric diseases like depression. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their biological activities.

In the context of MAO-B inhibition by 2-heteroarylidene-1-indanone derivatives, the nature of the substituent on the heteroaromatic ring significantly influences activity. The inhibitory potency was found to decrease in the order: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan. nih.gov This highlights the positive contribution of the bromine atom at the 5-position of the furan (B31954) ring to MAO-B inhibition. nih.gov

For a series of 2,3-dihydro-1H-inden-1-amine derivatives as MAO-B inhibitors, specific substitutions on the amine and the indane ring were found to be critical for potency and selectivity. researchgate.netnih.gov

| Compound ID | Modification | MAO-B IC50 (µM) | Selectivity |

| L4 | Specific substitution pattern | 0.11 | Comparable to Selegiline |

| L8 | Specific substitution pattern | 0.18 | Not specified |

| L16 | Specific substitution pattern | 0.27 | Comparable to Selegiline |

| L17 | Specific substitution pattern | 0.48 | Comparable to Selegiline |

| Selegiline | Reference drug | Similar to L4 | High |

Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective MAO-B inhibitors. researchgate.netnih.gov

In studies of ligands for serotonin receptors, the presence and position of a halogen atom on the aromatic ring often have a profound effect on binding affinity. For example, in a series of N,N-dimethyltryptamines, 5-chloro, 5-bromo, and 5-iodo substitutions maintained good affinity towards 5-HT1D and 5-HT1B receptors. researchgate.net The 5-chloro derivative, in particular, showed strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net

Investigated Pharmacological Activities

The promising in vitro profiles of this compound derivatives have led to investigations into their potential therapeutic applications, primarily focusing on disorders of the central nervous system.

Neurological Disorders and Central Nervous System Activity

The potent MAO-B inhibitory activity of these derivatives makes them promising candidates for the treatment of Parkinson's disease. researchgate.netnih.govnih.gov By inhibiting MAO-B, these compounds can increase the levels of dopamine (B1211576) in the brain, which is deficient in Parkinson's disease patients. The development of selective MAO-B inhibitors is of particular interest to avoid the "cheese effect" associated with non-selective MAO inhibitors.

Furthermore, the affinity of these compounds for serotonin receptors suggests their potential use in treating other neurological and psychiatric conditions such as depression and anxiety. researchgate.netnih.gov The 5-HT7 receptor, for which some indenone analogs show high affinity, is a target for neuropsychiatric diseases. nih.gov There is also research into the use of indane and indole-based compounds as multi-target agents for Alzheimer's disease, targeting cholinesterases and monoamine oxidases. mdpi.comnih.gov

GABAB Receptor Interaction

Based on a review of the available scientific literature, there is no specific information regarding the interaction of this compound derivatives with the GABA-B receptor.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

A review of published research did not yield specific findings on the activity of this compound derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Antineoplastic and Anticancer Potentials

The 5-bromo-substituted indane and indole scaffolds have been explored for their potential as anticancer agents. mdpi.comresearchgate.net The core molecule, this compound, is utilized as a chemical building block in the synthesis of compounds targeting cancer-related pathways. For example, it is a reactant in the preparation of novel piperidine (B6355638) derivatives designed to inhibit autotaxin, a target implicated in cancer, fibrosis, and inflammatory diseases. google.com

While derivatives of 1-benzyl-5-bromoindolin-2-one have shown antiproliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines, the most targeted anticancer research involving the 2-aminoindan (B1194107) structure focuses on the inhibition of specific receptor tyrosine kinases. mdpi.com

A significant area of investigation for aminoindan derivatives is in the targeted inhibition of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in pancreatic cancer. Researchers have designed and synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as highly selective DDR1 inhibitors.

One of the most potent compounds from this series, compound 7f , demonstrated strong binding to DDR1 and effectively suppressed its kinase activity. This compound potently inhibited collagen-induced DDR1 signaling and suppressed colony formation in pancreatic cancer cell lines.

Table 1: DDR1 Inhibition Data for Representative 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivative

| Compound | Binding Affinity (Kd, nM) | Kinase Inhibition (IC50, nM) |

|---|---|---|

| 7f | 5.9 | 14.9 |

Data sourced from studies on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives.

Antimicrobial and Antifungal Evaluations

An analysis of the scientific literature did not provide specific studies evaluating the antimicrobial or antifungal properties of derivatives of this compound.

Antioxidant Properties

There is no specific information available from the reviewed literature concerning the antioxidant properties of this compound derivatives.

Other Bioactivities (e.g., Anti-inflammatory, Antilipase, Anti-HIV, Antimalarial, Antipsychotic, Antiviral)

Derivatives of the 2-aminoindane scaffold have been investigated for a variety of biological activities. The introduction of a bromine atom at the 5-position can significantly influence the pharmacological profile of the resulting compounds.

Antipsychotic Activity

Research into potential antipsychotic agents has explored derivatives of this compound. One notable study focused on the synthesis and antidopaminergic properties of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a complex derivative. nih.gov This compound was found to be a potent and selective antagonist of the dopamine D2 receptor. nih.gov In preclinical models, it demonstrated a preferential inhibition of hyperactivity, which suggests a lower likelihood of inducing extrapyramidal side effects, a common issue with many antipsychotic medications. nih.gov The study highlighted that this bromo-substituted benzamide (B126) derivative is a valuable tool for investigating dopamine D2 receptor-mediated responses. nih.gov The broader class of aminoindanes is known to interact with monoamine transporters, including those for dopamine, which is a key neurotransmitter system targeted by antipsychotic drugs. nih.govnih.gov

Antiviral Activity

While direct studies on the antiviral properties of this compound derivatives are not extensively documented in publicly available literature, research on related bromo-substituted heterocyclic compounds has shown promise. For instance, Schiff and Mannich bases derived from 5-bromo-isatin have been synthesized and evaluated for their anti-HIV activity. nih.gov One of the tested compounds, 1-[N,N-dimethylaminomethyl]-5-bromo isatin-3-{1'-[4"-(p-chlorophenyl) thiazol-2"-yl] thio semicarbazone}, demonstrated notable antimicrobial activity, although specific anti-HIV potency data was not detailed. nih.gov The general class of aminoindanes has been explored in the context of psychoactive substances, with some studies touching upon their broader pharmacological profiles, but specific antiviral data for the 5-bromo derivative remains scarce. nih.govresearchgate.net

Anti-inflammatory Activity

The investigation of the anti-inflammatory potential of compounds containing a bromo-phenyl moiety has been undertaken, though not directly with the this compound core. For example, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed in vitro antibacterial activity against Gram-positive bacteria. nih.gov Another study synthesized 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide and evaluated its anti-inflammatory properties. This compound showed an ability to inhibit protein denaturation, a common screening method for anti-inflammatory potential. researchgate.net However, it is important to note that these compounds belong to different chemical classes (salicylanilides and furan-carbohydrazides, respectively) and their activities cannot be directly extrapolated to this compound derivatives.

Antimalarial Activity

There is currently a lack of specific research in the accessible scientific literature on the antimalarial activity of this compound derivatives. Research into new antimalarial agents is extensive and covers a wide range of heterocyclic compounds, including acridine-based molecules and chalcone (B49325) derivatives, but studies on the indane scaffold in this context are not prominent. nih.govmdpi.com

Antilipase Activity

Information regarding the antilipase activity of this compound derivatives is not available in the reviewed scientific literature.

Data on Other Bioactivities of this compound Derivatives and Related Compounds

The following table summarizes the available data on the bioactivities of derivatives of this compound and structurally related compounds. Due to the limited number of direct studies, data for some activities are not available.

| Compound Class | Specific Derivative | Bioactivity | Key Findings |

| Benzamide Derivative | (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide | Antipsychotic | Potent and selective dopamine D2 receptor antagonist with a low potential for extrapyramidal side effects. nih.gov |

| Isatin Derivative | 1-[N,N-dimethylaminomethyl]-5-bromo isatin-3-{1'-[4"-(p-chlorophenyl) thiazol-2"-yl] thio semicarbazone} | Anti-HIV | Showed favorable antimicrobial activity. nih.gov |

| Furan-carbohydrazide Derivative | 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Anti-inflammatory | Demonstrated inhibition of protein denaturation. researchgate.net |

Medicinal Chemistry and Drug Discovery Applications of the 5 Bromo 2,3 Dihydro 1h Inden 2 Amine Scaffold

Role as a Key Intermediate and Building Block in Pharmaceutical Synthesis

5-bromo-2,3-dihydro-1H-inden-2-amine is a valuable building block in the synthesis of various pharmaceutical agents due to its reactive amine group and the presence of a bromine atom, which allows for further chemical modifications. cymitquimica.com Its hydrochloride salt form is often used to improve solubility in aqueous media for biological assays and formulations. cymitquimica.com

A significant application of this compound is demonstrated in the synthesis of a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, which have been identified as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1). nih.govacs.org DDR1 is a receptor tyrosine kinase involved in cancer progression and inflammatory diseases. sci-hub.se In the synthesis of these inhibitors, the (R)-enantiomer of this compound serves as a key starting material. nih.govacs.org

The synthetic route typically involves the protection of the primary amine group of (R)-5-bromo-2,3-dihydro-1H-inden-2-amine with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) group. nih.govacs.org This protected intermediate then undergoes various chemical transformations, including palladium-catalyzed reactions, to build the final inhibitor structure. acs.org The bromine atom on the indane ring can be utilized for cross-coupling reactions, further highlighting the versatility of this building block.

The following table summarizes the initial steps in the synthesis of DDR1 inhibitors starting from (R)-5-bromo-2,3-dihydro-1H-inden-2-amine:

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | (R)-5-bromo-2,3-dihydro-1H-inden-2-amine | (Boc)2O, Et3N, DCM, room temperature | (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate | nih.govacs.org |

This initial protection step is crucial for controlling the reactivity of the amine group in subsequent synthetic transformations, enabling the construction of complex molecular architectures.

Development of Novel Therapeutic Agents based on the Inden-2-amine Core

The 2,3-dihydro-1H-inden-2-amine core, and specifically its 5-bromo derivative, has been instrumental in the development of novel therapeutic agents targeting a range of diseases. As mentioned earlier, a prominent example is the creation of highly selective DDR1 inhibitors for the potential treatment of pancreatic cancer. nih.govacs.org

In a structure-based drug design approach, researchers synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives. nih.gov The rationale for using the inden-2-amine scaffold was to improve target specificity and spare tropomyosin receptor kinases (Trks), thus potentially avoiding neurotoxicity issues associated with less selective inhibitors. acs.orgsci-hub.se

One of the most potent compounds from this series, compound 7f , demonstrated a high affinity for DDR1 with a dissociation constant (Kd) of 5.9 nM and an IC50 value of 14.9 nM for kinase inhibition. acs.orgsci-hub.se The synthesis of 7f and related analogs showcases the modularity of the this compound building block, allowing for systematic modifications to optimize potency and pharmacokinetic properties. nih.gov

The development of these DDR1 inhibitors highlights a key strategy in modern drug discovery: the utilization of a core scaffold that provides a rigid framework for the precise spatial arrangement of pharmacophoric features. The inden-2-amine core serves this purpose effectively, leading to the identification of potent and selective drug candidates.

The following table presents some of the developed therapeutic agents based on the inden-2-amine core:

| Compound | Target | Therapeutic Area | Key Features | Reference |

| 7c | DDR1 | Pancreatic Cancer | Potent DDR1 inhibitor with an IC50 of 5.6 nM. acs.org | acs.org |

| 7d | DDR1 | Pancreatic Cancer | S-isomer of 7c , less potent with an IC50 of 42.5 nM, highlighting stereochemical importance. acs.org | acs.org |

| 7f | DDR1 | Pancreatic Cancer | Highly selective DDR1 inhibitor (IC50 = 14.9 nM) with good in vivo efficacy in mouse models. acs.orgsci-hub.se | acs.orgsci-hub.se |

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The inden-2-amine scaffold can be considered a bioisosteric replacement for other cyclic amines or a result of scaffold hopping from different core structures.

For instance, in the development of the aforementioned DDR1 inhibitors, the 2-amino-2,3-dihydro-1H-indene core was a result of a design strategy to move the nitrogen atom out of an original isoindoline (B1297411) ring system. acs.org This modification, a form of scaffold hopping, aimed to achieve a more favorable binding interaction with the target protein. acs.org This strategic shift in the scaffold led to the discovery of potent and selective inhibitors.

The concept of bioisosteric replacement is also relevant. The indane ring system itself can be seen as a bioisostere for other aromatic or alicyclic rings in drug molecules. The rigid nature of the indane scaffold, compared to more flexible alkyl chains, can pre-organize the molecule in a bioactive conformation, leading to improved binding affinity.

While specific examples of scaffold hopping directly from or to this compound are not extensively documented in the provided search results, the principles are clearly demonstrated in the development of inden-2-amine derivatives. The successful application of this scaffold in discovering DDR1 inhibitors suggests its potential as a valuable starting point for scaffold hopping campaigns to identify inhibitors for other kinase targets or different classes of proteins.

Conformational Constraints and Their Impact on Bioactivity

The rigid bicyclic structure of this compound imposes significant conformational constraints on the molecule. This rigidity is a key feature that medicinal chemists exploit to enhance bioactivity and selectivity. By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target is minimized, which can lead to a higher binding affinity.

The indane nucleus locks the spatial relationship between the amine group and the phenyl ring. This defined geometry is crucial for establishing specific interactions with the amino acid residues in the binding site of a protein. For example, the stereochemistry at the 2-position of the indane ring has been shown to be critical for the activity of DDR1 inhibitors. acs.org The (R)-enantiomer of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives was found to be significantly more potent than the (S)-enantiomer, indicating that the precise orientation of the substituents on the chiral center is essential for optimal binding. acs.org

This stereochemical preference underscores the importance of the conformational constraints imposed by the inden-2-amine scaffold. The rigid framework ensures that the pharmacophoric groups are presented to the target in a well-defined orientation, which is a hallmark of potent and selective drugs. The constrained nature of this scaffold makes it an attractive template for computational modeling and structure-based drug design, as it reduces the complexity of conformational analysis.

Future Perspectives and Emerging Research Avenues for 5 Bromo 2,3 Dihydro 1h Inden 2 Amine

Advanced Material Science Applications

The unique structural characteristics of 5-bromo-2,3-dihydro-1H-inden-2-amine, which include a rigid indane backbone, a reactive primary amine, and a strategically placed bromine atom, make it a compelling candidate for the development of advanced materials. The hydrobromide salt of this compound, in particular, is noted for its utility in the formulation of specialized materials such as polymers and coatings that demand specific chemical attributes for superior performance. nih.gov

The presence of the bromine atom is a key feature, as brominated compounds are known to be effective flame retardants. nbinno.com This property could be harnessed in the creation of fire-resistant polymers and textiles. The general mechanism by which brominated flame retardants operate involves the release of hydrogen bromide at high temperatures, which interferes with the radical chain reactions of combustion in the gas phase. While specific studies on this compound in this context are not yet prevalent, its structural analogy to other brominated organic molecules suggests a promising avenue for research.

Furthermore, the amine functionality provides a reactive site for polymerization reactions, allowing for the incorporation of the indane moiety into larger polymer chains. This could lead to the development of novel polymers with enhanced thermal stability, altered mechanical properties, and tailored electronic characteristics. The rigid indane core can impart a degree of stiffness and thermal resistance to the polymer backbone.

Another area of potential application lies in the field of organic electronics. The aromatic nature of the indane ring system, coupled with the potential for functionalization at the amine and bromine positions, could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and conducting polymers. nbinno.com The ability to tune the electronic properties through chemical modification is a hallmark of organic electronic materials, and this compound offers multiple handles for such modifications. For instance, the bromine atom can be a site for cross-coupling reactions to introduce other functional groups.

| Potential Application Area | Key Structural Feature | Rationale |

| Flame Retardants | Bromine atom | Potential to release HBr to inhibit combustion. |

| High-Performance Polymers | Indane backbone, amine group | Incorporation of a rigid, thermally stable unit into polymer chains. |

| Organic Electronics | Aromatic system, functional groups | Potential for tuning electronic properties for use in semiconductors and OLEDs. |

Integration with Chemoinformatics and Artificial Intelligence in Drug Design

Chemoinformatics involves the use of computational methods to analyze and model chemical and biological data. For inden-2-amine derivatives, chemoinformatic tools can be employed to build quantitative structure-activity relationship (QSAR) models. drugdesign.org These models can correlate the structural features of a series of compounds with their biological activities, providing insights into which modifications are likely to enhance potency or selectivity. For example, by systematically varying substituents on the aromatic ring or the amine group of the 2-aminoindan (B1194107) scaffold, researchers can generate data to train QSAR models that can then predict the activity of novel, unsynthesized analogs.

The integration of AI can also aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mdpi.com Early prediction of these properties is crucial for reducing the high attrition rates in drug development. By analyzing the structural features of this compound, AI models can provide an early assessment of its likely pharmacokinetic and toxicological profile, guiding further optimization efforts.

| Computational Approach | Application for Inden-2-amine Derivatives | Potential Outcome |

| Chemoinformatics (QSAR) | Correlating structural features with biological activity. | Guiding the design of more potent and selective analogs. |

| Artificial Intelligence (ML/DL) | De novo design, ADMET prediction. | Accelerating the discovery of novel drug candidates with improved properties. |

Challenges and Opportunities in Translational Research for Inden-2-amine Derivatives